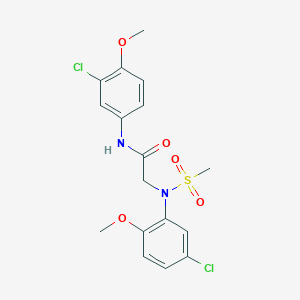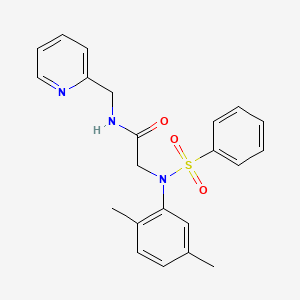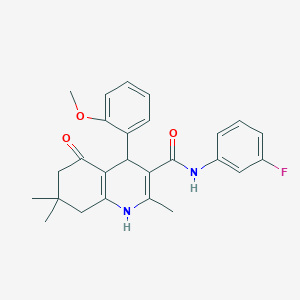![molecular formula C25H25N3O4 B3939062 2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide](/img/structure/B3939062.png)
2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide
Overview
Description
2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide is a complex organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities such as anti-inflammatory, antibacterial, and antioxidant properties .
Preparation Methods
The synthesis of 2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .
Chemical Reactions Analysis
2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions such as high temperature or pressure.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antibacterial and antioxidant properties make it valuable in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials
Mechanism of Action
The mechanism of action of 2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide involves its interaction with specific molecular targets. It can form hydrogen bonds with proteins, altering their structure and function. This interaction can inhibit the activity of certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide include other benzamide derivatives such as:
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- N-benzimidazol-2-yl benzamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
2-benzamido-N-[1-(3-methoxyanilino)-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-3-21(25(31)26-18-12-9-13-19(16-18)32-2)27-24(30)20-14-7-8-15-22(20)28-23(29)17-10-5-4-6-11-17/h4-16,21H,3H2,1-2H3,(H,26,31)(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCUUWMRSZVDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-adamantyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B3938983.png)
![N~1~-(4-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3938997.png)
![2-METHOXY-4-NITRO-5-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL METHYL ETHER](/img/structure/B3939002.png)

![N-[(4-{[(3-chlorophenyl)carbonyl]amino}phenyl)carbamothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3939021.png)
![4-(3-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B3939026.png)
![1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3939028.png)
![2,2-dimethyl-N-[3-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)pyridin-2-yl]propanamide](/img/structure/B3939039.png)


![ethyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B3939048.png)
![2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B3939066.png)
![1-[(4-Fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3939079.png)
